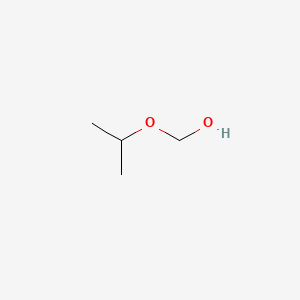
Isopropoxymethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropoxymethanol, also known as 1-(1-methylethoxy)methanol, is an organic compound with the molecular formula C₄H₁₀O₂. It is a colorless liquid with a mild, ethereal odor. This compound is part of the class of alcohols and ethers, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHOHCH3+CH2O→CH3CHOCH2OHCH3
The reaction is typically carried out under mild conditions, with the temperature maintained around 60-70°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction between isopropyl alcohol and formaldehyde but is optimized for large-scale production. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropoxyformaldehyde.
Reduction: Reduction reactions can convert it into isopropoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
Oxidation: Isopropoxyformaldehyde
Reduction: Isopropoxyethanol
Substitution: Various substituted ethers depending on the reagent used
Applications De Recherche Scientifique
Isopropoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mécanisme D'action
The mechanism of action of isopropoxymethanol involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments.
Comparaison Avec Des Composés Similaires
Isopropoxymethanol can be compared with other similar compounds such as:
Isopropyl alcohol (C₃H₈O): A simpler alcohol with similar solvent properties but lacks the ether functionality.
Methoxyethanol (C₃H₈O₂): Another ether-alcohol compound but with different reactivity and applications.
Ethylene glycol monoisopropyl ether (C₅H₁₂O₂): Similar in structure but with a longer carbon chain, affecting its physical and chemical properties.
This compound stands out due to its unique combination of alcohol and ether functionalities, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
56395-05-2 |
|---|---|
Formule moléculaire |
C4H10O2 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
propan-2-yloxymethanol |
InChI |
InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3 |
Clé InChI |
ZFCUTFMDALQSSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


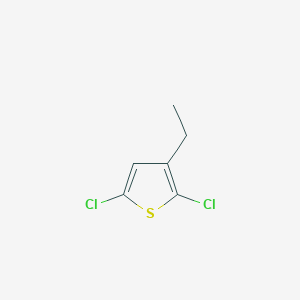
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
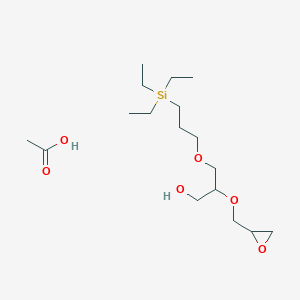
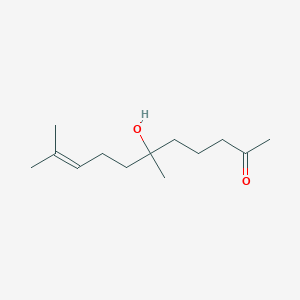
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
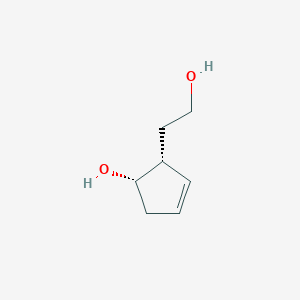
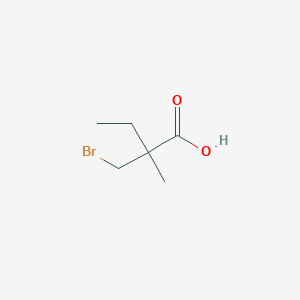
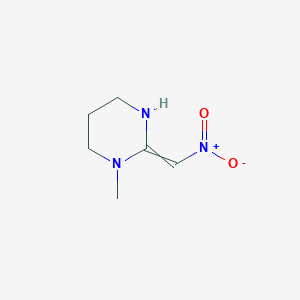
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
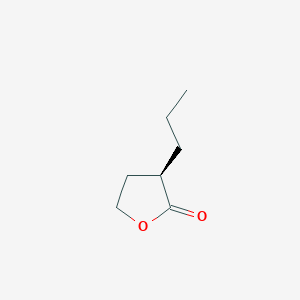
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
